molecular formula C11H20BrNO2 B2456044 Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate CAS No. 2460740-59-2

Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate

Cat. No. B2456044
CAS RN: 2460740-59-2
M. Wt: 278.19
InChI Key: FDFLFTMASLHQBM-BDAKNGLRSA-N
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Description

Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature and unique reactivity patterns .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyl group, which is known for its steric hindrance . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a tert-butyl group are often non-polar and have low solubility in water .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical process it’s involved in .

Safety and Hazards

As with any chemical compound, handling Tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate would require appropriate safety measures. It’s important to use personal protective equipment and avoid inhalation, ingestion, or direct skin contact .

properties

IUPAC Name

tert-butyl (3R,4R)-3-bromo-4-ethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLFTMASLHQBM-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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